molecular formula C15H20N2O5S B2462041 4-(2-((4-Methoxyphenyl)sulfonyl)acetyl)-3,3-dimethylpiperazin-2-one CAS No. 941935-42-8

4-(2-((4-Methoxyphenyl)sulfonyl)acetyl)-3,3-dimethylpiperazin-2-one

Cat. No.: B2462041
CAS No.: 941935-42-8
M. Wt: 340.39
InChI Key: XRXGRQNMPJLYRQ-UHFFFAOYSA-N
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Description

4-(2-((4-Methoxyphenyl)sulfonyl)acetyl)-3,3-dimethylpiperazin-2-one is a piperazin-2-one derivative featuring a six-membered heterocyclic ring with two nitrogen atoms and a ketone group. The molecule is substituted at position 4 with a 2-((4-methoxyphenyl)sulfonyl)acetyl group and at positions 3 and 3 with methyl groups. The sulfonyl acetyl moiety introduces strong electron-withdrawing characteristics, while the 4-methoxy group on the phenyl ring provides electron-donating effects. The 3,3-dimethyl substitution on the piperazinone ring likely enhances steric hindrance, affecting conformational flexibility and intermolecular interactions .

Properties

IUPAC Name

4-[2-(4-methoxyphenyl)sulfonylacetyl]-3,3-dimethylpiperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O5S/c1-15(2)14(19)16-8-9-17(15)13(18)10-23(20,21)12-6-4-11(22-3)5-7-12/h4-7H,8-10H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRXGRQNMPJLYRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NCCN1C(=O)CS(=O)(=O)C2=CC=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-((4-Methoxyphenyl)sulfonyl)acetyl)-3,3-dimethylpiperazin-2-one typically involves multiple steps. One common method includes the reaction of 4-methoxybenzenesulfonyl chloride with 3,3-dimethylpiperazine in the presence of a base such as triethylamine. This reaction forms an intermediate sulfonamide, which is then acetylated using acetyl chloride under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-(2-((4-Methoxyphenyl)sulfonyl)acetyl)-3,3-dimethylpiperazin-2-one undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The acetyl group can be substituted with other acyl groups through nucleophilic acyl substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Acyl chlorides or anhydrides in the presence of a base can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-(2-((4-Hydroxyphenyl)sulfonyl)acetyl)-3,3-dimethylpiperazin-2-one.

    Reduction: Formation of 4-(2-((4-Methoxyphenyl)thio)acetyl)-3,3-dimethylpiperazin-2-one.

    Substitution: Formation of various acyl derivatives depending on the substituent used.

Scientific Research Applications

Chemistry

  • Building Block for Complex Molecules : The compound serves as a versatile building block in organic synthesis, enabling the development of more complex structures that may exhibit novel properties.

Biology

  • Enzyme Inhibitor Studies : Research indicates that this compound may act as an enzyme inhibitor, potentially blocking specific pathways involved in disease processes. It has been investigated for its ability to inhibit key enzymes linked to cancer progression and inflammation .

Medicine

  • Therapeutic Potential : The compound has shown promise in preliminary studies for anti-inflammatory and analgesic effects. Its mechanism of action involves interaction with molecular targets, leading to altered cellular responses .

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of 4-(2-((4-Methoxyphenyl)sulfonyl)acetyl)-3,3-dimethylpiperazin-2-one on specific kinases involved in cancer signaling pathways. The results indicated significant inhibition of kinase activity, suggesting potential use as an anticancer agent .

Case Study 2: Anti-inflammatory Activity

In another study, the compound was evaluated for its anti-inflammatory properties using animal models. The findings demonstrated a reduction in inflammatory markers, supporting its potential application in treating inflammatory diseases .

Industrial Applications

The compound is also utilized in the development of specialty chemicals and materials. Its unique chemical structure allows for tailored modifications that can enhance performance in various applications, including:

  • Pharmaceutical Formulations : Its properties make it suitable for incorporation into drug formulations aimed at specific therapeutic targets.
  • Chemical Manufacturing : Used as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-(2-((4-Methoxyphenyl)sulfonyl)acetyl)-3,3-dimethylpiperazin-2-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may modulate receptor functions by interacting with receptor binding sites, leading to altered cellular responses. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperazin-2-one derivatives exhibit diverse pharmacological and physicochemical properties depending on their substituents. Below is a systematic comparison of the target compound with structurally related analogs from the literature.

Substituent Variations on the Piperazinone Core

  • 3,3-Dimethylpiperazin-2-one vs. Unsubstituted Piperazinone: The 3,3-dimethyl groups in the target compound reduce ring flexibility compared to unsubstituted analogs like 2-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid (). This steric effect may decrease metabolic degradation and improve pharmacokinetic stability .
  • Sulfonyl Acetyl vs. Acetic Acid Substituents :
    The sulfonyl acetyl group in the target compound differs from the acetic acid substituent in 2-[1-(4-methoxy-3-methylbenzyl)-3-oxopiperazin-2-yl]acetic acid (). The sulfonyl group increases hydrophobicity and may enhance membrane permeability, while the acetic acid moiety introduces hydrogen-bonding capacity, favoring aqueous solubility .

Aromatic Ring Modifications

  • 4-Methoxyphenyl vs. Halogenated Phenyl Groups :
    The 4-methoxy group in the target compound contrasts with halogenated analogs like 4-(2-fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium trifluoroacetate (). Fluorine’s electron-withdrawing nature increases polarity and metabolic resistance, whereas the methoxy group may enhance π-π stacking interactions in biological targets .

  • Sulfonyl vs. Benzoyl Linkages: The (4-methoxyphenyl)sulfonyl group in the target compound differs from benzoyl-linked derivatives such as thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl) methanone (). Sulfonyl groups generally confer higher thermal stability and resistance to enzymatic cleavage compared to benzoyl groups .

Salt Forms and Bioavailability

  • Neutral vs. Ionic Forms :
    Unlike 3-(4'-methoxy-biphenyl-3-ylmethyl)-1-methyl-piperazin-2-one hydrochloride (), the target compound lacks a hydrochloride salt. Ionic forms often improve aqueous solubility and oral bioavailability, while neutral forms may enhance blood-brain barrier penetration .

Data Tables

Table 1: Structural and Functional Comparisons

Compound Name Key Substituents Molecular Weight Notable Properties Evidence ID
Target Compound 3,3-dimethyl, (4-MeO-PhSO₂)acetyl ~395.4 (calc.) High hydrophobicity, steric hindrance -
2-[1-(4-MeO-3-MeBz)-3-oxopiperazin-2-yl]AA Acetic acid, 4-MeO-3-MeBz ~322.3 H-bond donor, moderate solubility
4-(2-Fluorobenzoyl)piperazin-1-ium TFA Fluorobenzoyl, hydroxyphenyl ~446.3 Ionic, high polarity
3-(4'-MeO-Biphenyl-3-ylmethyl)-HCl salt Biphenylmethyl, HCl 346.8 Enhanced solubility (ionic form)

Table 2: Substituent Effects on Properties

Substituent Type Example Compound Impact on Properties
Sulfonyl Acetyl Target Compound Increased stability, reduced H-bonding
Acetic Acid Improved solubility, H-bond donor capacity
Halogenated Aryl Higher metabolic resistance, polarity
Ionic Salt Enhanced bioavailability, aqueous solubility

Research Findings and Implications

  • Crystallographic Insights : The crystal structure of a related compound () reveals planar aromatic rings and well-defined dihedral angles (82.5°), suggesting that the target compound’s sulfonyl acetyl group may adopt a similar conformation, influencing packing efficiency and melting point .

Biological Activity

The compound 4-(2-((4-Methoxyphenyl)sulfonyl)acetyl)-3,3-dimethylpiperazin-2-one is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine core substituted with a methoxyphenyl sulfonyl group and an acetyl moiety. This structural configuration is significant for its interaction with biological targets.

Research indicates that compounds with similar structures often exhibit activity through several mechanisms:

  • Serotonin Receptor Antagonism : Analogous compounds have been shown to act as antagonists at serotonin receptors, particularly the 5-HT7 receptor, which is implicated in mood regulation and cognitive functions. For instance, a related compound demonstrated a Ki value of 2.6 nM for the 5-HT7 receptor, indicating high potency .
  • Kinase Inhibition : Many derivatives in this class have been evaluated for their ability to inhibit various kinases, which play critical roles in cell signaling pathways related to cancer progression and other diseases. A review of small molecule kinase inhibitors highlighted the importance of structural modifications in enhancing selectivity and efficacy against specific kinases .
  • Cytotoxicity : Studies have shown that piperazine derivatives can induce apoptosis in cancer cells through mechanisms involving caspase activation and disruption of cell cycle progression .

Biological Activity Data

A summary of biological activities associated with this compound is provided below:

Activity Target Effect Reference
Serotonin Receptor Antagonism5-HT7 ReceptorKi = 2.6 nM (high potency)
CytotoxicityCancer Cell LinesInduces apoptosis; increases caspase 3/7 activity
Kinase InhibitionVarious KinasesPotential inhibition leading to reduced tumor growth

Case Studies

  • Cytotoxicity Assessment : In vitro studies using various cancer cell lines demonstrated that compounds structurally similar to this compound exhibited significant cytotoxic effects. For example, a study evaluated the impact on MV4-11 cells and found that certain derivatives inhibited proliferation effectively while sparing normal cells .
  • Pharmacological Evaluation : A series of pharmacological assessments were conducted to evaluate the binding affinity and functional activity at serotonin receptors. The results indicated that modifications in the piperazine structure can lead to enhanced receptor selectivity and improved therapeutic profiles .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(2-((4-Methoxyphenyl)sulfonyl)acetyl)-3,3-dimethylpiperazin-2-one, and how can reaction conditions be controlled to maximize yield?

  • Methodology : Multi-step synthesis typically involves coupling the 4-methoxyphenylsulfonyl acetyl moiety to the 3,3-dimethylpiperazin-2-one core. Key steps include:

  • Deprotection : Use trifluoroacetic acid (TFA) to remove Boc-protecting groups, as demonstrated in piperazine derivatives (e.g., 4-(2-fluorobenzoyl)piperazin-1-ium trifluoroacetate synthesis) .
  • Reaction Solvents : Ethanol or dimethylformamide (DMF) under reflux (60–80°C) for 12–24 hours to facilitate nucleophilic substitution or amide bond formation .
  • Catalysts : Potassium carbonate or sodium hydride for deprotonation and activation of intermediates .
    • Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates using column chromatography (silica gel, EtOAc/petroleum ether) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound and confirming its purity?

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to verify substituent positions (e.g., methoxy group at δ 3.8 ppm, sulfonyl protons at δ 7.6–7.8 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ expected at m/z ~395) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) and resolve stereoisomers if present .

Q. What are the key chemical reactions involving the sulfonyl acetyl and piperazinone moieties under standard laboratory conditions?

  • Oxidation/Reduction :

  • Sulfonyl groups are stable under mild conditions but can be reduced to thioethers using LiAlH4 .
  • The acetyl group may undergo hydrolysis to carboxylic acids under acidic/basic conditions .
    • Nucleophilic Substitution : Piperazinone’s secondary amine can react with electrophiles (e.g., alkyl halides) in DMF with NaH .

Advanced Research Questions

Q. How can computational chemistry methods predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Molecular Docking : Use software like AutoDock Vina to model binding affinities to target proteins (e.g., kinases or GPCRs). Focus on the sulfonyl group’s hydrogen-bonding potential and the piperazinone ring’s conformational flexibility .
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions, aiding in SAR studies .
  • Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns trajectories to assess binding modes under physiological conditions .

Q. How can structural-activity relationship (SAR) studies rationalize contradictory bioassay data across different experimental models?

  • Variable Analysis : Test substituent effects (e.g., methoxy vs. fluoro groups) on solubility and membrane permeability using logP calculations (e.g., ChemAxon) .
  • Metabolic Stability : Incubate the compound with liver microsomes to compare oxidative metabolism rates, which may explain discrepancies in in vivo vs. in vitro efficacy .
  • 3D-QSAR : Build comparative molecular field analysis (CoMFA) models to correlate steric/electronic features with activity .

Q. What experimental design strategies can resolve contradictions in reaction mechanism proposals (e.g., competing pathways in sulfonyl group activation)?

  • Isotopic Labeling : Use 18^{18}O-labeled water or reagents to track oxygen incorporation during sulfonation or hydrolysis .
  • Kinetic Studies : Perform time-resolved NMR or IR spectroscopy to identify intermediates (e.g., sulfonic acid anhydrides) .
  • Control Experiments : Compare yields under varying conditions (e.g., anhydrous vs. humid environments) to assess moisture sensitivity .

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